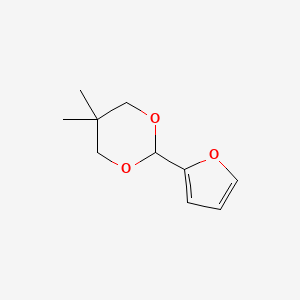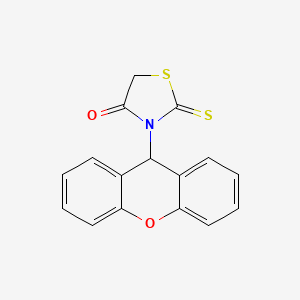
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- is a heterocyclic compound that features a thiazolidine ring fused with a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- typically involves the condensation of appropriate xanthene derivatives with thiazolidine-4-one precursors under controlled conditions. Common reagents used in the synthesis include aldehydes, amines, and sulfur sources. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
Scientific Research Applications
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring structure but differ in their substituents.
Xanthene derivatives: Compounds with the xanthene moiety but different functional groups attached.
Uniqueness
Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- is unique due to the combination of the thiazolidine and xanthene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other thiazolidin-4-one or xanthene derivatives.
Properties
CAS No. |
6319-51-3 |
|---|---|
Molecular Formula |
C16H11NO2S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-sulfanylidene-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO2S2/c18-14-9-21-16(20)17(14)15-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)15/h1-8,15H,9H2 |
InChI Key |
HJXNREFULSQTKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


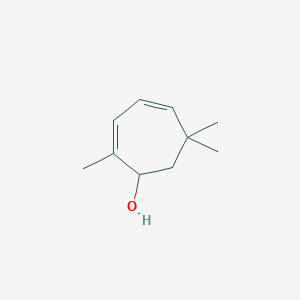
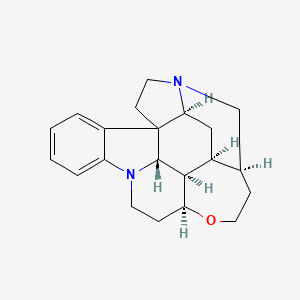
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
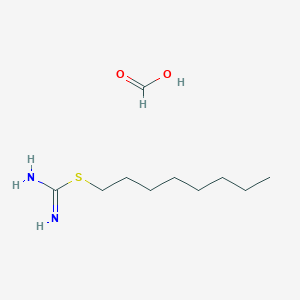
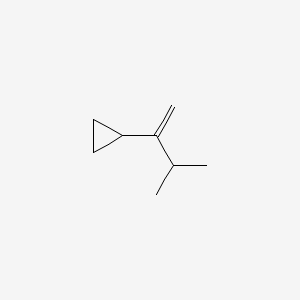
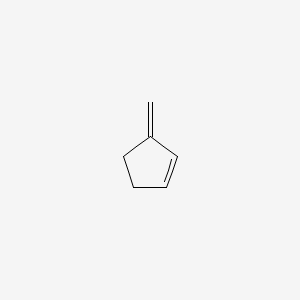
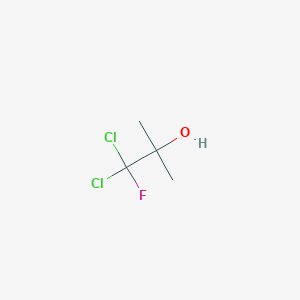

![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)
